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molecular formula C13H8ClIN2O2S B1456980 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1203566-61-3

1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1456980
M. Wt: 418.64 g/mol
InChI Key: PRAMTDNFVPNNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08435980B2

Procedure details

To a mixture of 95% sodium hydride (28 mg, 1.1 mmol) and 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (278 mg, 1.0 mmol) in 10 mL DMF was added benzenesulfonyl chloride (194 mg, 1.1 mmol) and the reaction mixture stirred for 2.5 hours then diluted with water and the resulting precipitate collected by filtration to give the title compound in 83% yield. MS (ESI+) m/z 418.9 (M+H)+
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[C:12]([I:13])[C:5]=12.[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C.O>[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([S:20]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:22])=[O:21])[CH:11]=[C:12]([I:13])[C:5]=12 |f:0.1|

Inputs

Step One
Name
Quantity
28 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
278 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2I
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
194 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2I)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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